molecular formula C57H98O6 B126924 Trilinolein CAS No. 537-40-6

Trilinolein

Cat. No. B126924
CAS RN: 537-40-6
M. Wt: 879.4 g/mol
InChI Key: HBOQXIRUPVQLKX-BBWANDEASA-N
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Description

Trilinolein is a natural triacylglycerol found in several plants . It is formed by acylation of the three hydroxy groups of glycerol with linoleic acid . It has a role as a mouse metabolite and is functionally related to linoleic acid . Trilinolein is an emollient that replenishes the lipids present in the stratum corneum, thereby improving skin look, feel, and texture .


Molecular Structure Analysis

Trilinolein has linoleic acid as the fatty acid residue in all three esterified positions of glycerol . Its molecular formula is C57H98O6 .


Chemical Reactions Analysis

Trilinolein undergoes chemical bond rotation, migration, and degradation, leading to the formation of non-conjugated linoleic acids (NLAs), conjugated linoleic acids (CLAs), and aldehydes . The formation rate of isomers from the 9c,12c fatty acid is higher than that of the 9t,12t fatty acid .


Physical And Chemical Properties Analysis

Trilinolein has a molecular weight of 879.4 g/mol . In bilayer simulations, it resides at the surface, adopting PL-like conformations .

Scientific Research Applications

Protection Against Cerebral Ischemia

Trilinolein has been studied for its protective effects on cerebral ischemia/reperfusion (I/R) injuries. It has shown potential in reducing the cerebral infarction area and neurological deficits. TriL achieves this by inhibiting neuronal apoptosis, which is a significant cause of cell death in ischemic conditions .

Amelioration of Intimal Hyperplasia

In the context of vascular diseases, TriL has been found to ameliorate intimal hyperplasia. This is particularly relevant in conditions like carotid stenosis, where the narrowing of the artery can lead to serious complications. TriL’s action in attenuating migration of vascular smooth muscle cells (VSMCs) and modulating key proteins in the RAS/MEK/ERK signaling pathway contributes to this effect .

Inhibition of VSMC Migration

The migration of VSMCs is a critical step in the development of atherosclerotic lesions. Trilinolein has been shown to significantly inhibit this process, which could be beneficial in preventing the progression of atherosclerosis .

Modulation of Matrix Metalloproteinase-2 (MMP-2)

Matrix Metalloproteinase-2 plays a role in the breakdown of extracellular matrix, which is crucial in many physiological and pathological processes. TriL has been observed to reduce MMP-2 levels, suggesting a potential application in diseases where MMP-2 is dysregulated .

Impact on RAS/MEK/ERK Signaling Pathway

The RAS/MEK/ERK signaling pathway is involved in cell proliferation, differentiation, and survival. Trilinolein’s ability to modulate this pathway indicates its potential use in therapeutic strategies for diseases where this pathway is implicated .

Antioxidant Response to Oxidative Stress

TriL has demonstrated a strong antioxidant response, particularly in the presence of oxidized low-density lipoprotein (LDL). This property is beneficial in protecting endothelial cells from oxidative stress and could have implications in cardiovascular health .

Mechanism of Action

Target of Action

Trilinolein, a natural triacylglycerol, has been found to have significant effects on cerebrovascular diseases such as cerebral ischemia and carotid stenosis . Its primary targets include neuronal cells and vascular smooth muscle cells (VSMCs) . In neuronal cells, it acts to inhibit apoptosis, while in VSMCs, it attenuates migration .

Mode of Action

Trilinolein interacts with its targets primarily through the RAS/MEK/ERK signaling pathway . It significantly inhibits PDGF-BB-stimulated A7r5 cell migration and reduces matrix metalloproteinase-2 (MMP-2), Ras, MEK, and p-ERK protein levels in PDGF-BB-stimulated A7r5 cells .

Biochemical Pathways

The RAS/MEK/ERK signaling pathway is a key biochemical pathway affected by trilinolein . This pathway plays a crucial role in cell migration, and its modulation by trilinolein leads to the attenuation of migration in VSMCs . Additionally, trilinolein reduces the levels of MMP-2, a protein involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .

Pharmacokinetics

In studies, doses of 50, 100, and 200 mg/kg have been used, indicating that trilinolein has good bioavailability .

Result of Action

Trilinolein has been shown to reduce the cerebral infarction area, neurological deficit, and TUNEL-positive apoptosis in rodents . It also ameliorates intimal hyperplasia and reduces PCNA-positive cells . These results suggest that trilinolein is protective in models of ischemia/reperfusion (I/R)-induced brain injury, carotid artery ligation-induced intimal hyperplasia, and VSMC migration both in vivo and in vitro .

Safety and Hazards

Trilinolein may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The effects of Trilinolein on cerebrovascular diseases such as cerebral ischemia and carotid stenosis have never been studied . Therefore, future research could focus on investigating the potential therapeutic effects of Trilinolein on these conditions.

properties

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQXIRUPVQLKX-BBWANDEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042653
Record name Trilinolein C18:2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

879.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Trilinolein

CAS RN

537-40-6
Record name Trilinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl trilinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilinolein C18:2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRILINOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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